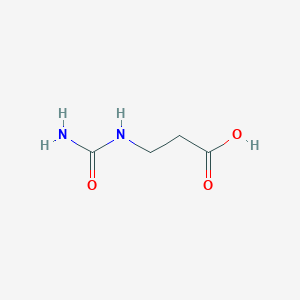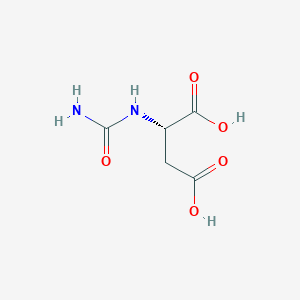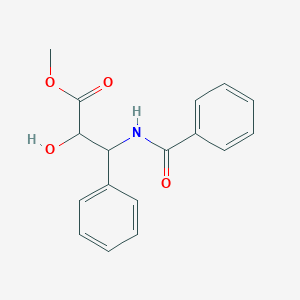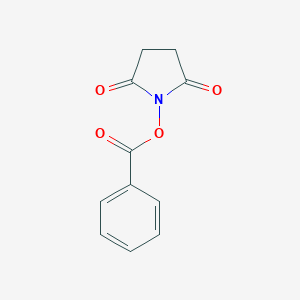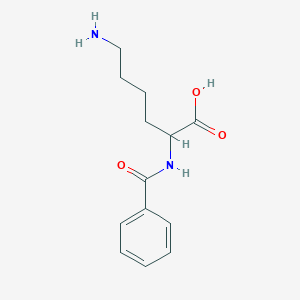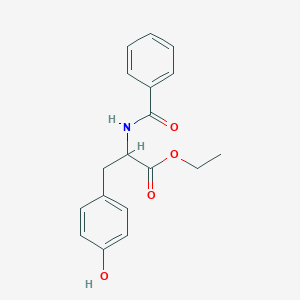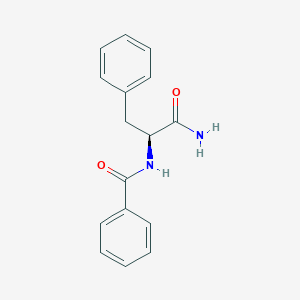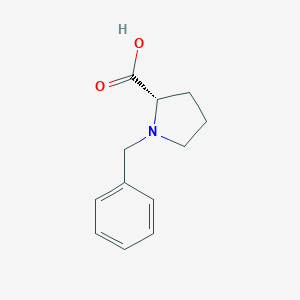
N2-Benzoyl-L-ornithine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamides, which includes compounds like N2-Benzoyl-L-ornithine, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The molecular structure of N2-Benzoyl-L-ornithine can be analyzed using tools like a structural formula editor and a 3D model viewer . The molecular structure of a similar compound, L-Ornithine, has been analyzed and it has a molecular formula of C5H12N2O2 .
Physical And Chemical Properties Analysis
N2-Benzoyl-L-ornithine has a molecular weight of 236.27 g/mole. A related compound, L-Ornithine, has a density of 1.2±0.1 g/cm3, a boiling point of 308.7±32.0 °C at 760 mmHg, and a flash point of 140.5±25.1 °C .
Wissenschaftliche Forschungsanwendungen
1. Inhibition of Iron Sequestration in Bacteria
- Application Summary: L-ornithine-N5-monooxygenase (PvdA), an enzyme involved in the biosynthesis of pyoverdine that catalyzes the FAD-dependent hydroxylation of the side chain amine of ornithine, is being targeted for the treatment of Pseudomonas aeruginosa infections .
- Methods of Application: The study used data about molecules from drug banks for screening. A total of 15 drugs that are similar in structure to L-ornithine, the substrate of PvdA, and 30 drugs that are sub-structures of L-ornithine were virtually docked against PvdA .
- Results: N-2-succinyl ornithine and cilazapril were found to be the top binders with a binding energy of −12.8 and −9.1 kcal mol −1, respectively .
2. L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum
- Application Summary: L-ornithine, a valuable non-protein amino acid, has a wide range of applications in the pharmaceutical and food industries. Microbial fermentation is a promising, sustainable, and environment-friendly method to produce L-ornithine .
- Methods of Application: Various strategies have been employed to improve the L-ornithine production titers in the model strain, Corynebacterium glutamicum .
- Results: The review focuses on the development of high L-ornithine-producing strains by metabolic engineering and reviews the recent advances in breeding strategies .
3. Phytoremediation of Particulate Matter and Volatile Organic Compounds
- Application Summary: This study investigates the use of different elicitors, including ornithine, to improve the tolerance of Sansevieria trifasciata, a plant used in phytoremediation, to particulate matter (PM) and volatile organic compounds (VOC) pollution .
- Methods of Application: The experiment applied exogenous elicitors, such as ornithine, to the leaf parts of the plant before exposure to PM and VOC stress .
- Results: The study found that ornithine at a concentration of 10 mM is vital in improving plant tolerance and inducing antioxidant enzymes against PM and VOC .
4. Biosynthesis of L-Ornithine in Soybean Cell Cultures
- Application Summary: This research investigated the effect of the inhibitor N2-bromoacetyl-l-ornithine (NBAO) on the biosynthesis of ornithine in soybean cells .
- Methods of Application: The study used soybean cells (Glycine max L. var Mandarin), grown in suspension culture, and applied NBAO to investigate its effects .
- Results: NBAO was found to reduce the specific activity of the enzyme N2-acetyl-l-ornithine: l-glutamate N-acetyltransferase (EC 2.3.1.35), which is involved in ornithine biosynthesis .
5. Metabolic Interactions of Glutamate, Ornithine, Arginine, Proline, and Polyamines
- Application Summary: This research investigates the metabolic interactions of glutamate, ornithine, arginine, proline, and polyamines in plants .
- Methods of Application: The study used transgenic approach to divert ornithine into polyamine biosynthesis .
- Results: The overall conversion of glutamate to arginine and polyamines is enhanced by increased utilization of ornithine for polyamine biosynthesis . Proline and arginine biosynthesis are regulated independently of polyamines and GABA biosynthesis .
6. Use of N2-Bromoacetyl-l-ornithine in Studying l-Ornithine and l-Arginine Biosynthesis
- Application Summary: This research investigated the effect of the inhibitor N2-bromoacetyl-l-ornithine (NBAO) on the biosynthesis of ornithine in soybean cells .
- Methods of Application: The study used soybean cells (Glycine max L. var Mandarin), grown in suspension culture, and applied NBAO to investigate its effects .
- Results: NBAO was found to reduce the specific activity of the enzyme N2-acetyl-l-ornithine: l-glutamate N-acetyltransferase (EC 2.3.1.35), which is involved in ornithine biosynthesis .
Zukünftige Richtungen
Future research directions could involve studying the metabolic changes of plasma and urine in conditions like depression and excess fatigue, as N2-Benzoyl-L-ornithine could play a role in these metabolic processes . Another potential direction could involve the study of arginine and ornithine metabolism at the enzymatic level .
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-benzamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKONOCQSEOHHJW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426830 | |
| Record name | N2-Benzoyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Benzoyl-L-ornithine | |
CAS RN |
17966-71-1 | |
| Record name | N2-Benzoyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




